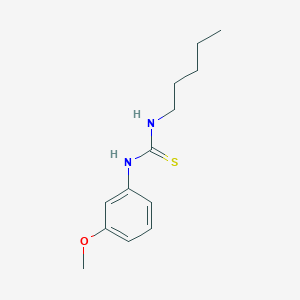
1-(3-Methoxyphenyl)-3-pentylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenyl)-3-pentylthiourea, also known as MPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenyl)-3-pentylthiourea is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, which is a transcription factor involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, protecting neurons from oxidative stress, and inducing apoptosis in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, which are both involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Methoxyphenyl)-3-pentylthiourea in lab experiments is its ability to inhibit specific enzymes and reduce inflammation, which can be useful in studying various diseases such as cancer and cardiovascular diseases. However, one limitation of using this compound is its potential toxicity, which can affect the results of the experiments.
Direcciones Futuras
There are several future directions for the research on 1-(3-Methoxyphenyl)-3-pentylthiourea. One direction is to study the potential applications of this compound in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of specific enzymes that are involved in various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. This compound can be synthesized by reacting 3-methoxyaniline with pentyl isothiocyanate in the presence of a base such as potassium carbonate. This compound has several biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, protecting neurons from oxidative stress, and inducing apoptosis in cancer cells. While this compound has potential advantages for lab experiments, its potential toxicity should be taken into consideration. Future research on this compound should focus on studying its potential applications in other diseases, developing more potent and selective inhibitors, and understanding its mechanism of action and potential side effects.
Métodos De Síntesis
1-(3-Methoxyphenyl)-3-pentylthiourea can be synthesized by reacting 3-methoxyaniline with pentyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenyl)-3-pentylthiourea has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In cardiovascular diseases, this compound has been shown to reduce inflammation and prevent atherosclerosis.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-pentylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-4-5-9-14-13(17)15-11-7-6-8-12(10-11)16-2/h6-8,10H,3-5,9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUWJVCBYITKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
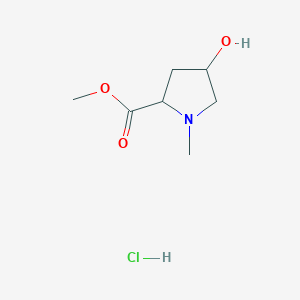
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
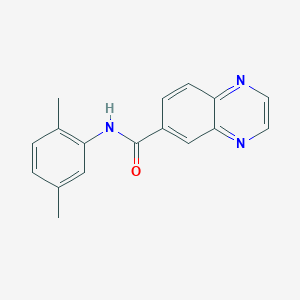
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
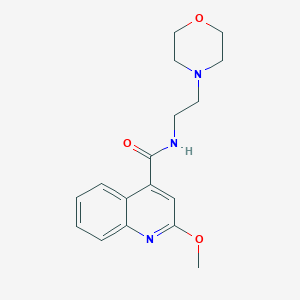
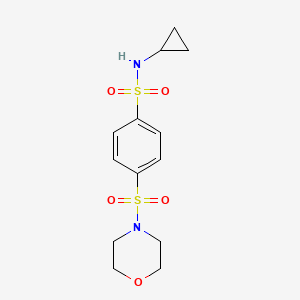
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)
![4-[(4,6-Diaminopyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B7638531.png)
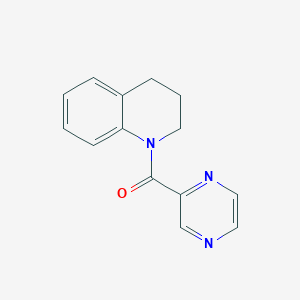
![2-Benzyl-2-azabicyclo[4.1.0]heptane](/img/structure/B7638560.png)